

Application Notes and Protocols for the Total Synthesis of Neocryptomerin

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Compound of Interest

Compound Name: *Neocryptomerin*

Cat. No.: *B1638174*

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Introduction

Neocryptomerin is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid units. These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities. This document provides a detailed protocol for the total synthesis of **Neocryptomerin**, primarily based on the established Ullmann condensation reaction, a cornerstone in the synthesis of C-O-C type biflavonoids. The described methodology is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol of **Neocryptomerin**. The synthesis involves the preparation of two key flavone intermediates followed by their coupling and final modification.

Step	Reaction	Starting Materials	Key Reagents/Catalysts	Solvent	Temperature (°C)	Time (h)	Yield (%)
1a	Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone	Phloracetophenone derivative, p-Anisoyl chloride	Pyridine	Pyridine	120	4	~70-80
1b	Synthesis of 4'-Iodo-3'-nitro-5,7-dimethoxyflavone	Resacetophenone derivative, 4-Iodo-3-nitrobenzoyl chloride	Pyridine	Pyridine	120	4	~70-80
2	Ullmann Condensation	8-Hydroxy-4',5,7-trimethoxyflavone, 4'-Iodo-3'-nitro-5,7-dimethoxyflavone	K ₂ CO ₃ , Copper powder	DMSO	110	1	~40-50
3	Reduction of Nitro Group	Permethylated 3'-nitrobisflavonyl ether	Na ₂ S ₂ O ₄	aq. DMF	80	2	~80-90

4	Diazotization and Decomposition	3'-Aminobisflavonyl ether	NaNO ₂ , H ₃ PO ₂	Acetic Acid	0-5	1	~50-60
5	Demethylation (if necessary)	Permethylated Neocryptomerin	HI, Ac ₂ O	-	130-140	3	Variable

Experimental Protocols

Step 1: Synthesis of Flavone Intermediates

1a. Synthesis of 8-Hydroxy-4',5,7-trimethoxyflavone

- To a solution of an appropriately substituted phloracetophenone in anhydrous pyridine, add p-anisoyl chloride.
- Heat the reaction mixture at 120°C for 4 hours.
- After cooling, pour the mixture into ice-cold hydrochloric acid.
- Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the desired flavone.

1b. Synthesis of 4'-Iodo-3'-nitro-5,7-dimethoxyflavone

- To a solution of an appropriately substituted resacetophenone in anhydrous pyridine, add 4-iodo-3-nitrobenzoyl chloride.
- Heat the reaction mixture at 120°C for 4 hours.
- Work up the reaction as described in step 1a to obtain the iodinated and nitrated flavone intermediate.

Step 2: Ullmann Condensation to Form the Biflavonoid Linkage^[1]

- In a round-bottom flask, combine 8-hydroxy-4',5,7-trimethoxyflavone, 4'-iodo-3'-nitro-5,7-dimethoxyflavone, anhydrous potassium carbonate, and activated copper powder.
- Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
- Heat the mixture at 110°C for 1 hour with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into a large volume of water.
- Acidify with dilute hydrochloric acid to precipitate the product.
- Filter the crude product, wash thoroughly with water, and dry.
- Purify the product by column chromatography on silica gel to obtain the permethylated 3'-nitrobisflavonyl ether.

Step 3: Reduction of the Nitro Group^[1]

- Dissolve the permethylated 3'-nitrobisflavonyl ether in a mixture of dimethylformamide (DMF) and water.
- Heat the solution to 80°C and add sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) portion-wise until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3'-aminobisflavonyl ether.

Step 4: Diazotization and Decomposition^[1]

- Dissolve the 3'-aminobisflavonyl ether in acetic acid and cool to 0-5°C in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) in water dropwise while maintaining the temperature below 5°C.

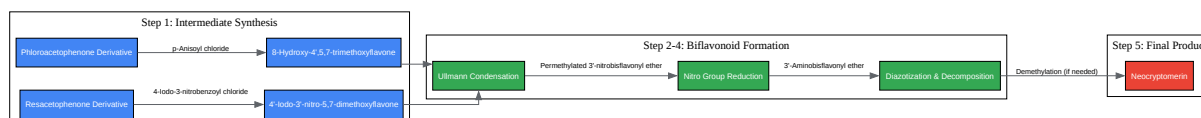
- Stir the mixture for 30 minutes to form the diazonium salt.
- Add 50% hypophosphorous acid (H_3PO_2) and allow the reaction to proceed for 1 hour.
- Extract the product with an organic solvent, wash with water, and dry.
- Purify by chromatography to obtain the permethylated ether of the target biflavone.

Step 5: Demethylation (if necessary to obtain **Neocryptomerin**)[1]

- To the permethylated biflavone, add a mixture of hydroiodic acid (HI) and acetic anhydride (Ac_2O).
- Heat the reaction mixture at 130-140°C for 3 hours.
- Cool the mixture and carefully pour it into a solution of sodium thiosulfate to quench the excess iodine.
- Collect the precipitated solid, wash with water, and purify by chromatography to yield **Neocryptomerin**.

Mandatory Visualization

The following diagram illustrates the logical workflow for the total synthesis of **Neocryptomerin**.



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Caption: Workflow for the total synthesis of **Neocryptomerin**.

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References

- 1. Syntheses of Ring-substituted Flavonoids and Allied Compounds. XI. Synthesis of Hinokiflavone [jstage.jst.go.jp]
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